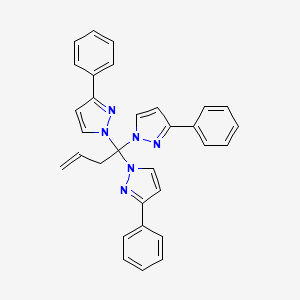
1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three phenyl groups and a butenylidyne linkage, making it a trisubstituted pyrazole derivative. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions. This method offers high yields (74-90%) and environmentally friendly reaction conditions . Industrial production methods may involve similar catalytic processes, ensuring scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- can be compared with other trisubstituted pyrazoles, such as:
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Another pyrazole derivative with distinct functional groups, affecting its chemical behavior and uses
Propiedades
Número CAS |
558477-42-2 |
|---|---|
Fórmula molecular |
C31H26N6 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
1-[1,1-bis(3-phenylpyrazol-1-yl)but-3-enyl]-3-phenylpyrazole |
InChI |
InChI=1S/C31H26N6/c1-2-21-31(35-22-18-28(32-35)25-12-6-3-7-13-25,36-23-19-29(33-36)26-14-8-4-9-15-26)37-24-20-30(34-37)27-16-10-5-11-17-27/h2-20,22-24H,1,21H2 |
Clave InChI |
OJDFMGJVFADUPT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(N1C=CC(=N1)C2=CC=CC=C2)(N3C=CC(=N3)C4=CC=CC=C4)N5C=CC(=N5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
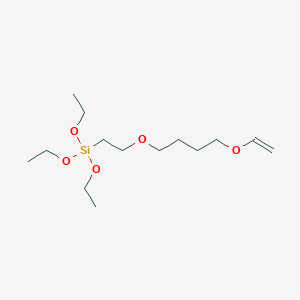
![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
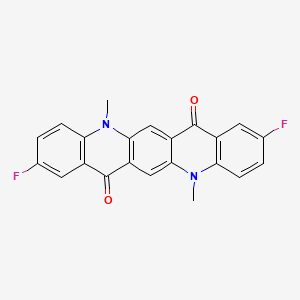
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
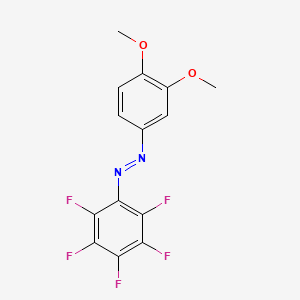
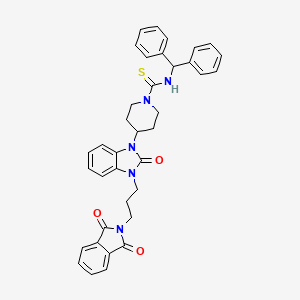
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
